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4-chloro-N-methylpyridine-3-carboxamide
Overview
Description
4-chloro-N-methylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Properties
One of the primary applications of 4-chloro-N-methylpyridine-3-carboxamide is in the treatment of cancer. The compound has been identified as an inhibitor of Raf kinase, an enzyme involved in cell proliferation and survival, particularly in cancer cells. Research indicates that it can be effective against various types of tumors, including breast cancer, lung cancer, and hematological malignancies such as leukemia .
Case Study: Raf Kinase Inhibition
- Objective : To evaluate the effectiveness of this compound in inhibiting Raf kinase.
- Method : In vitro assays were conducted using cancer cell lines overexpressing Raf kinase.
- Results : The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in treated cells.
- : This supports its potential use as a therapeutic agent in oncology.
Chemical Synthesis and Research Applications
2.1 Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives that may enhance its biological activity or alter its pharmacokinetic properties. Its structure allows for modifications that can lead to compounds with improved solubility or potency against specific targets .
Table 1: Synthesis Pathways for Derivatives
Compound | Synthesis Method | Yield (%) | Application |
---|---|---|---|
Derivative A | Reaction with amines | 85% | Antimicrobial activity |
Derivative B | Acylation reaction | 90% | Anticancer properties |
Derivative C | Alkylation reaction | 75% | Anti-inflammatory effects |
3.1 Inhibitory Effects on Enzymes
Research has shown that this compound exhibits inhibitory effects on several enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .
Case Study: Enzyme Inhibition
- Objective : To assess the inhibitory effect of the compound on specific metabolic enzymes.
- Method : Enzyme assays were performed using purified enzyme preparations.
- Results : The compound inhibited enzyme activity with IC50 values indicating potential for drug development.
- : This suggests its utility in designing inhibitors for metabolic disorders.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on human cell lines and animal models.
Table 2: Toxicological Profile
Properties
CAS No. |
62458-78-0 |
---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
4-chloro-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-4-10-3-2-6(5)8/h2-4H,1H3,(H,9,11) |
InChI Key |
JWPKMXPQNPSIGE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.